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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (S)-Piperidin-3-ylmethanol. The information presented herein is crucial for the

identification, characterization, and quality control of this important synthetic intermediate in

pharmaceutical research and development. This document includes detailed tables of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-Piperidin-3-ylmethanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.44 m - H-7a

~3.37 m - H-7b

~3.16 m - H-2a

~2.98 m - H-6a

~2.55 m - H-2b

~2.34 m - H-6b

~1.78 m - H-3

~1.67 m - H-4a, H-5a

~1.47 m - H-4b

~1.10 m - H-5b

Solvent: CDCl₃, Frequency: 400 MHz. Data is interpreted from publicly available spectra and

may require confirmation.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~66.0 C-7 (CH₂OH)

~54.5 C-2

~46.5 C-6

~40.0 C-3

~27.0 C-5

~25.0 C-4

Solvent: CDCl₃. Data is interpreted from publicly available spectra from sources such as

SpectraBase.[1]
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Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad O-H stretch (alcohol)

2920 - 2950 Strong C-H stretch (aliphatic)

2850 - 2870 Strong C-H stretch (aliphatic)

1440 - 1480 Medium C-H bend (CH₂)

1050 - 1150 Strong C-O stretch (primary alcohol)

3200 - 3400 Medium, Broad N-H stretch (secondary amine)

Sample preparation: KBr pellet or thin film. Data is characteristic for piperidine and alcohol

functionalities.[2]

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

115 Moderate [M]⁺ (Molecular Ion)

114 Moderate [M-H]⁺

98 Moderate [M-NH₃]⁺

84 High [M-CH₂OH]⁺

70 Moderate Piperidine ring fragment

56 High Piperidine ring fragment

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the

structure of piperidinemethanol.[2]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for (S)-
Piperidin-3-ylmethanol. Instrument parameters should be optimized for the specific

equipment used.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Piperidin-3-ylmethanol in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm

for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy
Sample Preparation (Thin Film): As (S)-Piperidin-3-ylmethanol is a solid at room

temperature, it can be prepared as a thin film.[3] Dissolve a small amount of the sample in a

volatile solvent like methanol or dichloromethane.[3] Apply a drop of the solution to a salt

plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the

compound on the plate.[3]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record

the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt

plate should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables for functional group identification.

Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after separation by gas

chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[4] This

hard ionization technique will induce fragmentation, providing structural information.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule. The relative abundances of the fragment ions provide

insights into the stability of different parts of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (S)-Piperidin-3-ylmethanol.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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